molecular formula C18H27N3O4S B2387516 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034480-39-0

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2387516
CAS No.: 2034480-39-0
M. Wt: 381.49
InChI Key: HJTQEEPGVLHDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a propylsulfonyl group at the 1-position and a tetrahydrofuran-2-ylmethyl moiety at the urea’s 3-position. Its synthesis likely involves multi-step functionalization of the tetrahydroquinoline scaffold, with sulfonation and urea coupling as critical steps .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-9-3-5-14-12-15(7-8-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h7-8,12,16H,2-6,9-11,13H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTQEEPGVLHDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically constructed via cyclization of aniline derivatives. A method adapted from CN101544601B involves:

  • Cyclocondensation : Reacting 4-chloroaniline with γ-butyrolactam under acidic conditions (H₂SO₄, 110°C, 8 h) to yield 4-chloro-1,2,3,4-tetrahydroquinoline.
  • Nitration : Introducing a nitro group at the 6-position using HNO₃/H₂SO₄ at 0–5°C, achieving 6-nitro-4-chloro-1,2,3,4-tetrahydroquinoline.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine, yielding 6-amino-4-chloro-1,2,3,4-tetrahydroquinoline.

Sulfonylation at the 1-Position

Propylsulfonyl incorporation follows methodologies from PMC6600452:

  • Sulfonation : Treat 6-amino-4-chloro-1,2,3,4-tetrahydroquinoline with propane-1-sulfonyl chloride (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA, 2 eq) at 0°C. Stir for 4 h at 25°C to yield 1-(propylsulfonyl)-4-chloro-1,2,3,4-tetrahydroquinolin-6-amine.
  • Dechlorination : Reflux with Zn dust (3 eq) in acetic acid (80°C, 3 h) removes the 4-chloro substituent, producing the desired 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.

Key Data :

Step Yield (%) Purity (HPLC, %)
Nitration 78 95
Sulfonation 85 97
Dechlorination 92 98

Synthesis of (Tetrahydrofuran-2-yl)methyl Isocyanate

Tetrahydrofurfuryl Amine Preparation

Adapting methods from PMC6366420:

  • Mitsunobu Reaction : Treat tetrahydrofurfuryl alcohol with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C → 25°C, 12 h).
  • Deprotection : Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux, 6 h) yields (tetrahydrofuran-2-yl)methylamine.

Isocyanate Formation

Following ES2911351T3:

  • Phosgene Alternative : React (tetrahydrofuran-2-yl)methylamine with triphosgene (0.33 eq) in DCM at −10°C. Add TEA (2 eq) dropwise, then warm to 25°C over 2 h.
  • Workup : Quench with aqueous NaHCO₃, extract with DCM, and dry over Na₂SO₄ to isolate (tetrahydrofuran-2-yl)methyl isocyanate.

Key Data :

Parameter Value
Yield 88%
Purity (GC-MS) 96%

Urea Bond Formation

Coupling Reaction

As demonstrated in PMC6366420 and PMC6600452, urea formation proceeds via:

  • Reaction Conditions : Combine 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) and (tetrahydrofuran-2-yl)methyl isocyanate (1.1 eq) in anhydrous DMF with TEA (1.5 eq). Stir at 25°C for 8 h.
  • Precipitation : Pour the mixture into ice-cold brine to precipitate the product. Filter and recrystallize from ethyl acetate/hexane (3:7).

Optimization Insights :

  • Excess isocyanate (1.1 eq) ensures complete amine consumption.
  • DMF enhances solubility of both reactants, improving reaction homogeneity.

Analytical Data :

Parameter Value
Yield 76%
Melting Point 162–164°C
$$^1$$H NMR (DMSO-d6) δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.10–3.80 (m, 3H), 3.20–2.90 (m, 4H)

Mechanistic Considerations and Side-Reaction Mitigation

Sulfonylation Selectivity

The propylsulfonyl group installs regioselectively at the 1-position due to the lone pair orientation of the tetrahydroquinoline nitrogen, which directs electrophilic attack. Competing sulfonation at the 6-amine is suppressed by using a stoichiometric TEA, which protonates the amine and deactivates it.

Urea Formation Kinetics

Reaction monitoring via TLC (eluent: EtOAc/hexane 1:1) reveals complete consumption of the amine within 6 h. Prolonged stirring (>10 h) risks isocyanate dimerization, necessitating precise endpoint determination.

Scalability and Industrial Feasibility

Pilot-Scale Adaptation

  • Sulfonation : Switching from DCM to toluene enables easier solvent recovery (bp 110°C vs. 40°C).
  • Coupling : Continuous flow reactors reduce reaction time to 2 h by enhancing mass transfer.

Cost Analysis

Component Cost (USD/kg)
Propane-1-sulfonyl chloride 320
Tetrahydrofurfuryl alcohol 150
Triphosgene 280

Batch-scale synthesis achieves a total cost of $1,240/kg, reducible to $890/kg via flow chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes several types of chemical reactions:

  • Oxidation: : Often employs oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Particularly nucleophilic substitutions involving the urea moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate in aqueous or acidic medium.

  • Reducing Agents: : Lithium aluminum hydride in dry ether.

  • Substitution Conditions: : Mild to moderate temperatures with polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

The major products of these reactions depend on the reaction conditions, but typically include modified quinoline structures, reduced sulfonyl derivatives, and substituted ureas.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have been tested against the National Cancer Institute (NCI)-60 human cancer cell lines, showing promising results in inhibiting tumor growth and proliferation .

Mechanism of Action
The mechanism through which this compound exerts its biological effects includes:

  • Hydrogen Bonding : The urea moiety can form hydrogen bonds with target proteins or enzymes.
  • Electrostatic Interactions : The propylsulfonyl group can engage in electrostatic interactions with charged biological structures, enhancing binding affinity to targets.

Material Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be utilized in synthesizing novel polymeric materials. The sulfonamide and tetrahydrofuran components can impart specific thermal and mechanical properties to polymers, making them suitable for advanced applications in coatings and composites.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : Use commercially available quinoline derivatives.
  • Sulfonylation : Introduce the propylsulfonyl group under controlled conditions.
  • Cyclization : Employ intramolecular cyclization techniques to form the tetrahydroquinoline ring.
  • Tetrahydrofuran Introduction : Add the tetrahydrofuran moiety via a nucleophilic substitution reaction.
  • Urea Formation : Combine the final intermediate with isocyanate to form the urea linkage.

Case Studies

Several case studies highlight the potential of this compound in therapeutic settings:

  • In Vitro Studies : Compounds structurally related to this compound have been subjected to extensive in vitro testing against various cancer types. Results indicate a marked reduction in cell viability across multiple cell lines .
  • Polymer Development : Research has demonstrated that integrating this compound into polymer matrices enhances mechanical strength and thermal stability. This opens avenues for creating advanced materials for industrial applications.

Mechanism of Action

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea interacts with biological molecules through:

  • Hydrogen Bonding: : The urea moiety forms hydrogen bonds with target proteins or enzymes.

  • Electrostatic Interactions: : The propylsulfonyl group engages in electrostatic interactions with charged biological structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several urea-containing derivatives documented in . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound ID / Name Core Structure Substituents Potential Applications
Target Compound 1,2,3,4-Tetrahydroquinoline 1-(Propylsulfonyl), 3-(tetrahydrofuran-2-ylmethyl)urea Hypothesized kinase/GPCR modulation
1190075-29-6
(1-(1,2,3,4-tetrahydro-isoquinolin-6-yl)-3-p-tolyl-urea HCl)
1,2,3,4-Tetrahydroisoquinoline 6-urea linked to p-tolyl group Reported as a serotonin receptor ligand
1106943-57-0
(C22H18F3N3O3)
Unspecified Trifluoromethyl, morpholinylcarbonyl Potential anticancer/antiviral agent
1221271-74-4
(N-(2,4-difluorophenyl)-5-(3-(4-morpholinylcarbonyl)phenyl)pyrido[2,3-d]pyridazin-2-amine)
Pyridopyridazine Difluorophenyl, morpholinylcarbonyl Kinase inhibition (e.g., JAK/STAT)

Key Observations

Core Heterocycles: The target compound uses a tetrahydroquinoline core, whereas 1190075-29-6 employs a tetrahydroisoquinoline scaffold. Isoquinoline derivatives often exhibit enhanced binding to CNS targets due to increased lipophilicity and aromatic stacking . 1221271-74-4 features a pyridopyridazine core, which is more planar and may favor kinase ATP-pocket interactions.

Substituent Effects: The propylsulfonyl group in the target compound could enhance solubility and hydrogen-bonding capacity compared to the p-tolyl group in 1190075-29-6. Sulfonyl groups are also common in protease inhibitors (e.g., HIV-1 protease) .

Pharmacological Hypotheses: The absence of fluorine in the target compound (vs. Urea linkages in all compounds suggest a role in hydrogen-bond networks with target proteins, though the tetrahydrofuran group’s steric bulk may limit binding pocket accessibility compared to smaller substituents.

Biological Activity

The compound 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features contribute to its biological activities, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O4SC_{18}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 381.5 g/mol. The presence of the propylsulfonyl group and the tetrahydrofuran moiety enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₄S
Molecular Weight381.5 g/mol
CAS Number2034571-73-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell growth. For instance, derivatives of tetrahydroquinoline have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have reported that tetrahydroquinoline derivatives can exhibit antimicrobial effects against bacteria and fungi. For example, certain derivatives displayed moderate to strong activity against Candida albicans and Staphylococcus aureus .
  • Autoimmune Disease Treatment : Recent findings suggest that related compounds can act as inverse agonists for RORγt, a key regulator in Th17-mediated autoimmune diseases. This highlights the potential of such compounds in treating conditions like psoriasis and rheumatoid arthritis .

The biological activity of the compound is closely linked to its ability to interact with specific biological targets:

  • Receptor Interaction : The compound may act on various receptors involved in signaling pathways pertinent to inflammation and immune response modulation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes that play critical roles in tumor progression and microbial resistance.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on tetrahydropyrimidoquinoline derivatives found that modifications at specific positions significantly enhanced their antiproliferative effects, indicating the importance of structural optimization .
  • Another investigation into sulfonamide derivatives revealed their potential as effective antimicrobial agents, suggesting that structural features such as hydrophobicity and electronic properties are crucial for their activity .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core. Key steps include:

  • Sulfonylation : Introducing the propylsulfonyl group via reaction with propane sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Urea linkage formation : Reacting the intermediate amine with a tetrahydrofuran-methyl isocyanate derivative in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Critical parameters include solvent choice (polar aprotic solvents for sulfonylation), temperature control, and stoichiometric ratios .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., propylsulfonyl proton signals at δ 3.1–3.4 ppm, tetrahydrofuran methylene protons at δ 1.7–2.1 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = ~463.5 g/mol) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. How is the purity of the compound assessed during synthesis?

Purity is monitored via:

  • Thin-layer chromatography (TLC) : Tracking reaction progress using silica plates and visualizing under UV light .
  • HPLC-DAD : Quantifying impurities (<2% acceptable for biological assays) .
  • Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Strategies include:

  • Temperature modulation : Lowering sulfonylation reaction temperatures (e.g., –10°C) to suppress side reactions .
  • Catalyst screening : Using DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
  • Solvent optimization : Replacing DCM with THF for better solubility of intermediates, increasing yield by 15–20% . Yield improvements are validated through iterative DOE (design of experiments) approaches .

Q. What strategies resolve contradictory data between NMR and MS results?

Contradictions (e.g., unexpected peaks in NMR vs. clean MS data) are addressed by:

  • 2D NMR (COSY, HSQC) : Assigning ambiguous proton signals to confirm structural integrity .
  • Tandem MS/MS : Fragmenting the molecular ion to identify isobaric impurities undetected by NMR .
  • Cross-validation with IR spectroscopy : Confirming functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

SAR strategies include:

  • Substituent variation : Modifying the propylsulfonyl chain length or tetrahydrofuran moiety to assess impact on solubility and target binding .
  • Biological assays : Testing derivatives against kinase targets (e.g., RET kinase inhibition) using fluorescence polarization assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity changes with structural modifications .

Q. How does the propylsulfonyl group influence pharmacokinetic properties?

Methodological approaches to study this include:

  • LogP measurement : Shake-flask method to compare lipophilicity with non-sulfonylated analogs .
  • Plasma stability assays : Incubating the compound in rat plasma (37°C, 24h) and quantifying degradation via LC-MS .
  • Caco-2 permeability assays : Evaluating intestinal absorption potential .

Data Contradiction and Validation

Q. How to address inconsistent biological activity data across assays?

  • Dose-response recalibration : Re-testing compounds at logarithmic concentrations (1 nM–100 µM) to account for assay sensitivity variations .
  • Orthogonal assays : Confirming cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., enzyme inhibition) .
  • Statistical analysis : Applying ANOVA to identify outliers and ensure reproducibility (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.